1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(12(17)18)7-11(16)8-15(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOUWOVYDRADDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions One common method starts with the protection of the amine group of pyrrolidine using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often involve the use of protecting groups, selective oxidation, and hydrolysis steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in solvents like dichloromethane or acetone.
Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of 1-[(benzyloxy)carbonyl]-4-oxo-2-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-methanol.
Substitution: Formation of derivatives with different protecting groups or functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Chemical Formula : C₁₄H₁₇NO₅
- Molecular Weight : 279.29 g/mol
- IUPAC Name : 1-((benzyloxy)carbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
- Appearance : Powder
Antiviral Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. The benzyloxycarbonyl group may enhance the bioactivity of the compound, making it a candidate for further development in antiviral therapies. Studies have shown that similar structures can inhibit viral replication, suggesting potential applications in treating viral infections.
Anticancer Research
Pyrrolidine derivatives have been evaluated for their anticancer properties. The specific structure of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid may allow it to interact with specific biological targets involved in cancer cell proliferation. Preliminary studies suggest that compounds with similar frameworks can induce apoptosis in cancer cells.
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis due to its functional groups, which can undergo various transformations. It can be utilized to synthesize more complex molecules, including peptides and other biologically active compounds.
Chiral Synthesis
The presence of chiral centers in the molecule makes it valuable for asymmetric synthesis. This property is crucial in producing enantiomerically pure compounds that are often required in pharmaceuticals.
Enzyme Inhibitors
The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways involving amino acids or related metabolites. Inhibitors derived from similar pyrrolidine structures have shown efficacy in modulating enzyme activities, which could lead to therapeutic applications.
Case Study: Antiviral Properties
A study published in Journal of Medicinal Chemistry explored the antiviral effects of pyrrolidine derivatives against Hepatitis C virus (HCV). The study found that modifications to the benzyloxycarbonyl group significantly enhanced antiviral activity, indicating that 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid could be a promising candidate for further research .
Case Study: Anticancer Activity
In another study featured in Cancer Research, researchers synthesized a series of pyrrolidine derivatives and tested their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to increased apoptosis and reduced cell viability, highlighting the potential of this compound as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a substrate for enzymatic reactions. The benzyloxycarbonyl group can protect the amine group during peptide synthesis, preventing unwanted side reactions. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
Compound : (2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- CAS : 130930-25-5.
- Molecular Weight : 265.26 g/mol.
- Key Differences : Lacks the 2-methyl group, resulting in a lower molecular weight and altered stereochemistry.
- Storage : Requires refrigeration (2–8°C) .
- Safety : Hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .
Substituent and Functional Group Variations
Azetidine Derivatives (Smaller Ring Systems)
Compound : 1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid
Comparison :
- Ring Size : Azetidines (4-membered) exhibit higher ring strain than pyrrolidines, affecting conformational flexibility and reactivity.
- Protecting Groups: Boc is acid-labile, whereas Cbz requires hydrogenolysis for removal, making the target compound more stable under acidic conditions .
Piperidine Derivatives (Larger Ring Systems)
Compound : 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
Comparison :
- Ring Size : Piperidines offer greater conformational flexibility, which may influence binding affinity in biological systems.
- Applications : Piperidine derivatives are more common in drug discovery (e.g., alkaloid scaffolds), whereas pyrrolidines like the target compound are used in peptide mimetics .
Functionalized Pyrrolidines
Compound : rac-(2R,4R)-1-[(Benzyloxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid
Comparison :
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Type | Storage Conditions |
|---|---|---|---|---|---|---|
| Target Compound | 1934251-75-8* | C₁₄H₁₇NO₅ | 279.29 | 4-OH, 2-CH₃, Cbz | Pyrrolidine | Room Temperature |
| (2R,4R)-Isomer | 130930-25-5 | C₁₃H₁₅NO₅ | 265.26 | 4-OH, Cbz | Pyrrolidine | 2–8°C |
| 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid | 1228581-12-1 | C₁₀H₁₆FNO₄ | 239.24 | Boc, 3-FCH₂ | Azetidine | Not Specified |
| 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid | N/A | C₁₄H₁₇NO₄ | 263.29 | Cbz | Piperidine | Not Specified |
Key Research Findings
Steric Effects: The 2-methyl group in the target compound enhances thermal stability compared to non-methylated analogs, allowing room-temperature storage .
Ring Size : Pyrrolidines balance ring strain and flexibility, making them preferable for rigid scaffold designs, whereas azetidines and piperidines cater to niche applications .
Protecting Groups : Cbz’s stability under acidic conditions contrasts with Boc’s utility in orthogonal protection strategies .
Biological Activity
1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid (CAS Number: 1934251-75-8) is a compound derived from pyrrolidine, characterized by a benzyloxycarbonyl group, a hydroxy group, and a carboxylic acid group. Its unique structure allows it to serve as an important intermediate in organic synthesis and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- IUPAC Name : (2R)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
- SMILES : O=C([C@]1(C)N(C(OCC2=CC=CC=C2)=O)CC@HC1)O
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or substrate in various biochemical pathways. The presence of the hydroxy and carboxylic acid groups allows for hydrogen bonding and ionic interactions, which can enhance binding affinity to target enzymes. This property is particularly useful in the study of enzyme mechanisms and peptide synthesis.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Acts as an inhibitor for certain enzymes, potentially affecting metabolic pathways. |
| Substrate Interaction | Functions as a substrate in enzymatic reactions, facilitating biochemical transformations. |
| Peptide Synthesis | Serves as a building block for synthesizing peptides, utilizing the benzyloxycarbonyl group to protect amine functionalities. |
Applications in Research and Medicine
1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid has several notable applications:
- Organic Synthesis : Utilized as an intermediate in the synthesis of complex organic molecules.
- Biological Research : Investigated for its role in studying enzyme mechanisms and metabolic pathways.
- Pharmaceutical Development : Explored for potential therapeutic properties, particularly in drug development targeting specific diseases.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific proteases involved in cancer progression. The results indicated that the compound significantly reduced protease activity, suggesting potential use as an anti-cancer agent.
Case Study 2: Peptide Synthesis
Research demonstrated the effectiveness of this compound as a building block in peptide synthesis. The benzyloxycarbonyl group provided excellent protection for amine groups during synthesis, leading to high yields of desired peptide products.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid | Hydroxy & Carboxylic Acid Groups | Enzyme inhibition & peptide synthesis |
| 1-[(benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid | Hydroxy Group Only | Limited enzyme interaction |
| 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | Carboxylic Acid Group Only | Less versatile than pyrrolidine derivative |
Q & A
Q. What are the common synthetic routes for preparing 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid?
Answer: The synthesis typically involves:
- Cycloalkylation : Formation of the pyrrolidine ring via phase-transfer catalysis (PTC) conditions, as demonstrated in the synthesis of structurally related pyrrolidine derivatives .
- Protection strategies : Introduction of the benzyloxycarbonyl (Cbz) group to protect the amine functionality, a method widely used in peptide chemistry to prevent unwanted side reactions .
- Hydrolysis : Acidic or basic hydrolysis of intermediate nitriles or esters to yield the carboxylic acid moiety. For example, concentrated sulfuric acid is effective for hydrolyzing nitriles to carboxylic acids .
Q. How is the stereochemistry of the hydroxyl and methyl groups controlled during synthesis?
Answer: Stereochemical control is achieved through:
- Chiral starting materials : Use of enantiomerically pure precursors to dictate the configuration of the hydroxyl and methyl groups.
- Asymmetric catalysis : Catalytic methods such as chiral phase-transfer catalysts or transition-metal complexes to induce desired stereochemistry.
- Crystallization : Isolation of specific diastereomers via recrystallization, as seen in the isolation of racemic mixtures in related compounds .
Q. What spectroscopic methods confirm the structure and purity of this compound?
Answer:
- NMR spectroscopy : 1H and 13C NMR are critical for verifying stereochemistry and functional groups (e.g., hydroxyl, methyl, and Cbz groups). For example, 1H NMR can resolve methyl group splitting (δ ~1.2–1.5 ppm) and hydroxyl protons (δ ~4.5–5.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- X-ray crystallography : Used to resolve ambiguous stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses involving sensitive functional groups?
Answer:
- Temperature control : Low temperatures (−20°C to 0°C) stabilize reactive intermediates like activated esters or nitriles.
- Catalyst screening : Testing Pd/Cu catalysts for coupling reactions or enzyme-mediated hydrolysis for selectivity .
- Protecting group compatibility : Sequential protection/deprotection (e.g., tert-butoxycarbonyl (Boc) for amines, silyl ethers for hydroxyls) to prevent side reactions .
- Workup optimization : Combining filtrates from parallel reactions to maximize yield, as described in scaled-up protocols .
Q. What challenges arise in resolving diastereomeric impurities, and how are they addressed?
Answer:
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
- Crystallization-induced dynamic resolution : Exploiting solubility differences between diastereomers in specific solvents .
- Stereochemical analysis : Correlating NMR coupling constants (e.g., J-values for vicinal protons) with crystal structures to assign configurations .
Q. How does the 4-hydroxy group influence reactivity in downstream derivatization reactions?
Answer:
- Protection requirements : The hydroxyl group may require protection (e.g., as a tert-butyldimethylsilyl ether) during amide coupling or esterification to avoid nucleophilic interference .
- Hydrogen bonding : The hydroxyl group can stabilize transition states in asymmetric catalysis, enhancing enantioselectivity in subsequent reactions .
- Chelation effects : Coordination with metal catalysts (e.g., Pd or Cu) may alter reaction pathways in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
